3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one
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Overview
Description
3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines.
Mechanism of Action
Target of Action
It is suggested that the compound may interact with voltage-gated ion channels and modulate gabaergic activity .
Mode of Action
It is likely to have several mechanisms of action, including inhibiting voltage-gated ion channels and modulating GABAergic activity . These actions can alter the excitability of neurons, potentially leading to its observed anticonvulsant effects.
Result of Action
The compound has been shown to exhibit potent anticonvulsant activities in the maximal electroshock test (MES). The most promising compound showed significant anticonvulsant activity in the MES test with an ED50 value of 19.7 mg/kg . This suggests that the compound’s action results in a reduction of seizure activity.
Biochemical Analysis
Biochemical Properties
3-Phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one has been found to interact with the lymphocyte-specific kinase (Lck), a key enzyme involved in T-cell receptor signaling .
Cellular Effects
The effects of this compound on cells are largely dependent on its interactions with Lck. By inhibiting Lck, this compound can potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with Lck, leading to the inhibition of this enzyme . This can result in changes in gene expression and cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with guanidine in the presence of a base, followed by cyclization to form the desired pyrazolopyrimidine structure .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Another pyrazolopyrimidine derivative with similar biological activity.
4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: A related compound with potent and selective brain-penetrant P2X7 receptor antagonist activity.
Uniqueness
3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one is unique due to its specific structural features that allow it to selectively inhibit certain kinases, making it a valuable compound in the development of targeted therapies for diseases such as cancer and autoimmune disorders .
Properties
IUPAC Name |
3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-11-6-7-15-12(14-11)10(8-13-15)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSBRVHIYOCSKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C3=CC=CC=C3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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